Ethyl 2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)-4-methylpent-4-enoate
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Overview
Description
Ethyl 2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)-4-methylpent-4-enoate is a synthetic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)-4-methylpent-4-enoate typically involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium hydroxide . The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)-4-methylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for deprotection, hydrogen gas for reduction, and various oxidizing agents for oxidation . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products
The major products formed from these reactions include deprotected amino acids, reduced forms of the compound, and oxidized derivatives .
Scientific Research Applications
Ethyl 2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)-4-methylpent-4-enoate has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of various pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of Ethyl 2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)-4-methylpent-4-enoate involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be removed under mild conditions to reveal the free amino group. This allows for the sequential addition of amino acids to form peptides.
Comparison with Similar Compounds
Ethyl 2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)-4-methylpent-4-enoate is unique due to its stability and ease of removal under mild conditions. Similar compounds include:
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (3S)-4-(4-Bromophenyl)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid
- (2S)-6-Amino-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid
These compounds share the Fmoc protecting group but differ in their amino acid backbones, which can influence their reactivity and applications .
Biological Activity
Ethyl 2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)-4-methylpent-4-enoate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and implications for therapeutic applications, supported by data tables and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C23H25NO4
- Molecular Weight : 379.46 g/mol
- CAS Number : 2177258-06-7
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Fluorenyl Group : The fluorenyl moiety is introduced via a coupling reaction with a suitable precursor.
- Carbamate Formation : The methoxycarbonyl group is attached through a carbamate linkage.
- Alkene Formation : The final step involves the introduction of the 4-methylpent-4-enoate structure, which can be achieved through elimination reactions.
The biological activity of this compound has been linked to several mechanisms:
- Modulation of Ion Channels : Preliminary studies suggest that derivatives of this compound may act as modulators for transient receptor potential (TRP) channels, particularly TRPV1 and TRPV4, which are involved in pain and inflammatory responses .
- Anticancer Properties : this compound has shown promise in inhibiting the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
- Neuroprotective Effects : Research indicates potential neuroprotective effects, possibly through the inhibition of oxidative stress pathways and modulation of neuroinflammatory responses .
Case Studies
-
TRP Channel Modulation :
- A study evaluated the effects of various derivatives on TRPV1 and TRPV4 channels using calcium influx assays in HEK293 cells. Results indicated that certain modifications to the ethyl ester side chain significantly enhanced TRPV4 antagonism while maintaining low cytotoxicity at concentrations up to 25 µM .
- Anticancer Activity :
- Neuroprotection :
Table 1: Biological Activities of this compound)
Activity Type | Assay Type | Cell Line | Concentration Range (µM) | IC50 (µM) |
---|---|---|---|---|
TRPV Channel Modulation | Calcium Influx Assay | HEK293 | 1 - 25 | Not Determined |
Anticancer Activity | MTT Assay | A549, HeLa | 5 - 50 | ~20 |
Neuroprotection | Glutamate Cytotoxicity Assay | Neuronal Cells | Varies | Not Determined |
Properties
Molecular Formula |
C23H25NO4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
ethyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpent-4-enoate |
InChI |
InChI=1S/C23H25NO4/c1-4-27-22(25)21(13-15(2)3)24-23(26)28-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20-21H,2,4,13-14H2,1,3H3,(H,24,26) |
InChI Key |
LXLRPYWZCFQFTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(=C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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